molecular formula C8H14ClNO2 B11906403 (S)-Alpha-allyl-proline,HCl

(S)-Alpha-allyl-proline,HCl

Cat. No.: B11906403
M. Wt: 191.65 g/mol
InChI Key: OXIPWMWSVJMAQA-FJXQXJEOSA-N
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Description

(S)-Alpha-allyl-proline, HCl is a chiral amino acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an allyl group attached to the alpha carbon of proline, a secondary amino acid. The hydrochloride (HCl) form is commonly used to enhance the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Alpha-allyl-proline, HCl typically involves the following steps:

    Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

    Allylation: The alpha carbon of L-proline is allylated using allyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Hydrochloride Formation: The resulting (S)-Alpha-allyl-proline is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (S)-Alpha-allyl-proline, HCl may involve:

    Large-Scale Allylation: Utilizing continuous flow reactors to perform the allylation step efficiently.

    Purification: Employing crystallization or chromatography techniques to purify the compound.

    Hydrochloride Formation: Converting the purified (S)-Alpha-allyl-proline to its hydrochloride form using controlled acid-base reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-Alpha-allyl-proline, HCl can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The compound can be reduced to remove the allyl group, yielding proline.

    Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.

Major Products

    Epoxides: Formed from oxidation of the allyl group.

    Alcohols: Resulting from partial oxidation.

    Proline Derivatives: Obtained through reduction or substitution reactions.

Scientific Research Applications

(S)-Alpha-allyl-proline, HCl has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and catalysis.

    Biology: Studied for its role in protein engineering and enzyme inhibition.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Alpha-allyl-proline, HCl involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    (S)-Alpha-methyl-proline: Another chiral proline derivative with a methyl group instead of an allyl group.

    (S)-Alpha-ethyl-proline: Similar structure with an ethyl group.

    (S)-Alpha-benzyl-proline: Contains a benzyl group, offering different steric and electronic properties.

Uniqueness

(S)-Alpha-allyl-proline, HCl is unique due to the presence of the allyl group, which provides distinct reactivity and potential for diverse chemical transformations. Its chiral nature also makes it valuable in asymmetric synthesis and catalysis.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c1-2-5-9-6-3-4-7(9)8(10)11;/h2,7H,1,3-6H2,(H,10,11);1H/t7-;/m0./s1

InChI Key

OXIPWMWSVJMAQA-FJXQXJEOSA-N

Isomeric SMILES

C=CCN1CCC[C@H]1C(=O)O.Cl

Canonical SMILES

C=CCN1CCCC1C(=O)O.Cl

Origin of Product

United States

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